
N-methyl-N-propylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-propylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a propyl group. This compound is typically found in the form of a hydrochloride salt, which enhances its solubility in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-propylaniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of aniline with propyl halides in the presence of a base, followed by methylation. The reaction typically proceeds as follows:
Alkylation: Aniline reacts with propyl bromide in the presence of a base such as sodium hydroxide to form N-propylaniline.
Methylation: N-propylaniline is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield N-methyl-N-propylaniline.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-N-propylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted aromatic compounds with functional groups like nitro, sulfonic acid, or halogens.
Applications De Recherche Scientifique
N-methyl-N-propylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and as a model compound for understanding the behavior of aromatic amines in biological systems.
Medicine: It serves as a precursor for the synthesis of drugs and other bioactive molecules.
Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-methyl-N-propylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The aromatic ring and the alkyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
N-methylaniline: A simpler derivative with only a methyl group attached to the nitrogen.
N-propylaniline: Contains only a propyl group attached to the nitrogen.
N,N-dimethylaniline: Both hydrogen atoms on the nitrogen are replaced by methyl groups.
Uniqueness: N-methyl-N-propylaniline hydrochloride is unique due to the presence of both methyl and propyl groups on the nitrogen, which imparts distinct chemical and physical properties. This combination of substituents allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H16ClN |
|---|---|
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
N-methyl-N-propylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-11(2)10-7-5-4-6-8-10;/h4-8H,3,9H2,1-2H3;1H |
Clé InChI |
HRMTWYSIOLDGDA-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)

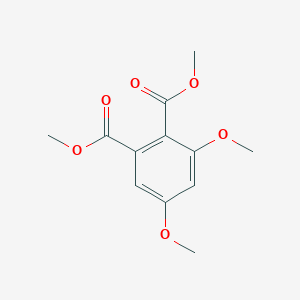
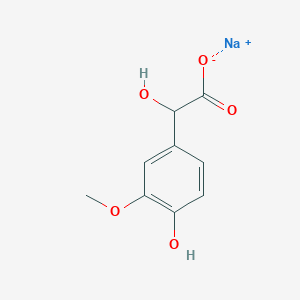
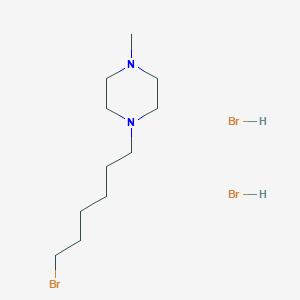

![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)
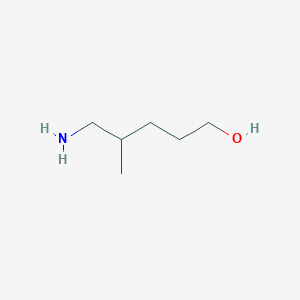
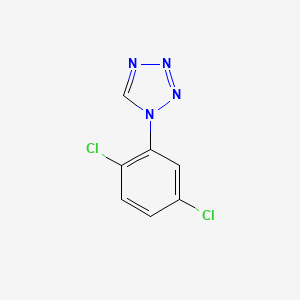
![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)


